![molecular formula C20H17N3OS B2641132 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-56-5](/img/structure/B2641132.png)
2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been studied .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones have been studied in the context of their potential as antitubercular agents .Wissenschaftliche Forschungsanwendungen
- Synthesis and Screening : A series of new pyrrolo-pyrimidines were synthesized and screened for their antifungal and antibacterial activities, exhibiting mild to moderate antimicrobial activities (Mishra, 2010).
- Antifolate Agents : Some derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing their potency as inhibitors of human DHFR and in inhibiting tumor cell growth (Gangjee et al., 2007).
- Antimicrobial Evaluation : Various synthesized compounds, such as 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, have demonstrated higher antimicrobial activity against specific bacterial strains compared to reference drugs like streptomycin (Vlasov et al., 2018).
Biological Activities and Chemical Synthesis
Research Context : The derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one, including 2-(ethylthio)-3,7-diphenyl variants, have been studied extensively for their diverse biological activities. This includes research into their potential as antioxidant, anticancer, antibacterial, and anti-inflammatory agents.
- Antioxidant Properties : Compounds synthesized from pyrimidine derivatives, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, have demonstrated promising antioxidant activity, comparable to butylated hydroxytoluene in certain assays (Rani et al., 2012).
- Anticancer and Anti-inflammatory Agents : Various synthesized pyrazolo[3,4-d]pyrimidin-4-ones have been evaluated for their potential as anti-inflammatory agents and were found to exhibit activity comparable to standard drugs, with minimal ulcerogenic potential (Yewale et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to have antimicrobial activity .
Mode of Action
It’s known that similar compounds exhibit antimicrobial activity, suggesting they may interact with bacterial cells .
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential bacterial processes .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain bacteria .
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-25-20-22-17-16(14-9-5-3-6-10-14)13-21-18(17)19(24)23(20)15-11-7-4-8-12-15/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPDMPTFFPSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
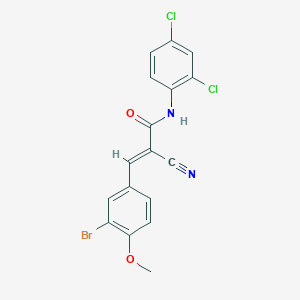

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)
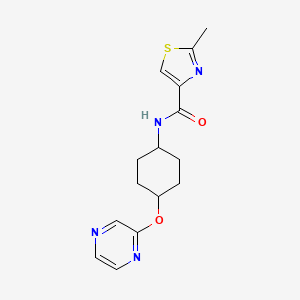
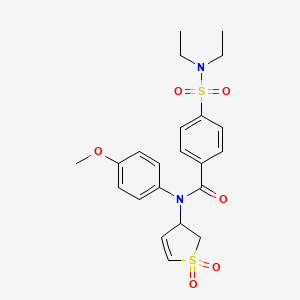
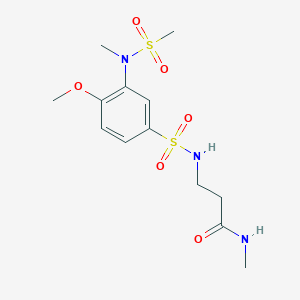
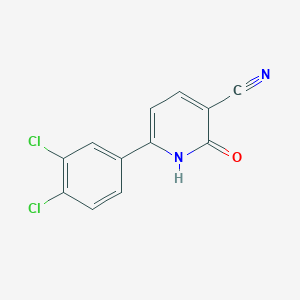

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)


![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

